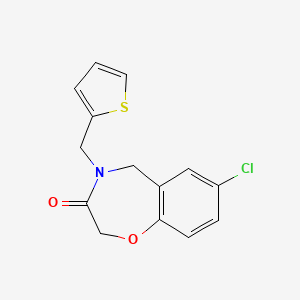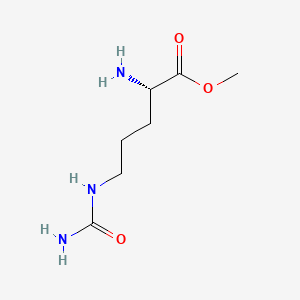![molecular formula C18H20N2O4S B2774731 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 899744-68-4](/img/structure/B2774731.png)
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a morpholine ring, a thiophene ring, and a benzodioxole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The thiophene ring is a five-membered ring with one sulfur atom. The benzodioxole ring is a seven-membered ring with two oxygen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich regions on the morpholine, thiophene, and benzodioxole rings. These could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into similar compounds often focuses on their synthesis and the exploration of their chemical properties. For example, studies have detailed the synthesis of compounds with morpholine and thiophene components, highlighting methodologies for creating complex molecules with potential applications in drug development and materials science. The synthesis involves condensation reactions, cyclization, and amination processes, demonstrating the compound's role in advancing synthetic organic chemistry techniques (Jiu-Fu Lu et al., 2017).
Crystal Structure Analysis
Crystal structure analysis provides insights into the molecular geometry, bonding patterns, and potential reactivity of compounds. Research has shown the determination of crystal structures for related compounds, aiding in the understanding of their chemical behavior and interactions at the molecular level (P. Sharma et al., 2016).
Biological Activity
Several studies have evaluated the biological activity of compounds containing morpholine and thiophene moieties, particularly their potential as antimicrobial agents and cancer cell proliferation inhibitors. These compounds have shown distinct effective inhibition on the proliferation of various cancer cell lines, suggesting their potential in anticancer therapy (X. Ji et al., 2018). Additionally, derivatives have been synthesized and evaluated for antitubercular activity, demonstrating the wide-ranging potential of these compounds in medicinal chemistry (Sandeep Kumar Marvadi et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(13-3-4-15-16(10-13)24-12-23-15)19-11-14(17-2-1-9-25-17)20-5-7-22-8-6-20/h1-4,9-10,14H,5-8,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLVGRXTYKEPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

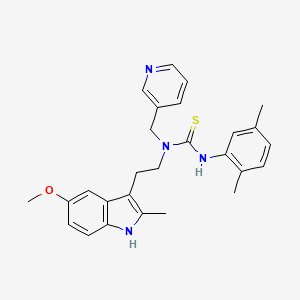
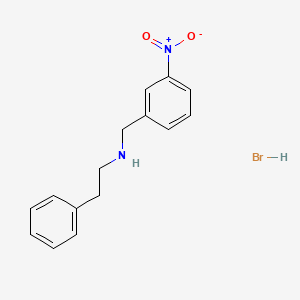
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774651.png)
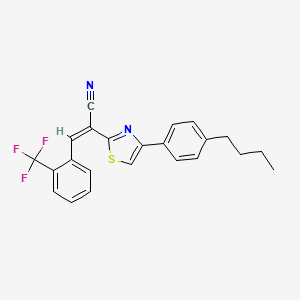
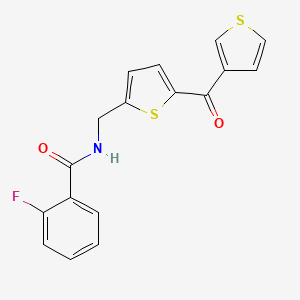
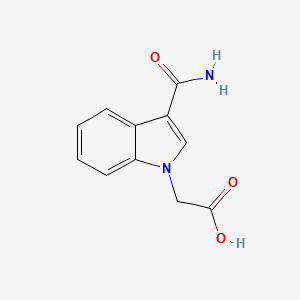

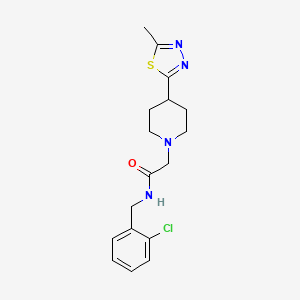
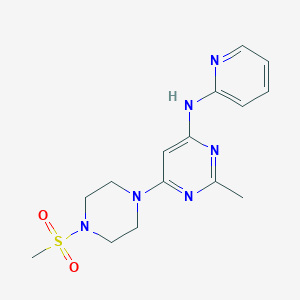
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2774662.png)

